Olean-12-ene-3,11-dione Olean-12-ene-3,11-dione Olean-12-ene-3,11-dione has been reported in Euonymus laxiflorus and Canarium zeylanicum with data available.
Brand Name: Vulcanchem
CAS No.: 2935-32-2
VCID: VC0206123
InChI: InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1
SMILES: Array
Molecular Formula: C30H46O2
Molecular Weight: 438.7 g/mol

Olean-12-ene-3,11-dione

CAS No.: 2935-32-2

Cat. No.: VC0206123

Molecular Formula: C30H46O2

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

Olean-12-ene-3,11-dione - 2935-32-2

Specification

CAS No. 2935-32-2
Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
IUPAC Name (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione
Standard InChI InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1
Standard InChI Key XQIVDOSRZQSWFL-QKMNFNRLSA-N
Canonical SMILES CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Appearance Powder

Introduction

Chemical Structure and Identification

Olean-12-ene-3,11-dione is characterized by its pentacyclic triterpenoid structure with two ketone groups at positions 3 and 11, and a double bond between C-12 and C-13. This specific structural arrangement contributes to its unique chemical properties and biological activities.

Basic Identification Data

ParameterInformation
Common NameOlean-12-ene-3,11-dione
CAS Number2935-32-2
Molecular FormulaC₃₀H₄₆O₂
Molecular Weight438.7 g/mol
IUPAC Name(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione
Synonyms3,11-Dioxo-β-amyrene; 3,11-Dioxoolean-12-ene; 12-Oleanen-3,11-dione; 5α-Oleana-12-ene-3,11-dione

Structural Features

Olean-12-ene-3,11-dione possesses a complex pentacyclic structure characteristic of oleanane triterpenes. The compound has eight methyl groups, two ketone functionalities at positions C-3 and C-11, and a double bond between C-12 and C-13. The stereochemistry is defined by specific configurations at multiple chiral centers, giving rise to its unique three-dimensional structure .

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, particularly using nuclear magnetic resonance (NMR) techniques. The complete 1H and 13C chemical shift assignments have been established, correcting previous literature data .

Physical and Chemical Properties

Olean-12-ene-3,11-dione exhibits specific physical and chemical properties that are important for its identification, isolation, and potential applications.

Physical Properties

PropertyValue
Physical AppearanceWhite to yellow powder
Melting Point241-245°C
Density1.05 g/cm³
LogP8.37
Flash Point192.3°C
Boiling Point521.9°C at 760 mmHg
Vapor Pressure5.45×10⁻¹¹ mmHg at 25°C
Molar Volume416.5 cm³
Surface Tension40.3 dyne/cm

These physical properties indicate that Olean-12-ene-3,11-dione is a stable, high-melting-point compound with limited volatility and significant lipophilicity, which influences its solubility in various solvents and its behavior in biological systems .

Chemical Reactivity

Olean-12-ene-3,11-dione contains two reactive carbonyl groups at positions C-3 and C-11, which can undergo various chemical transformations including reduction, oxidation, and nucleophilic addition reactions. The C-12/C-13 double bond represents another reactive site that can participate in addition reactions. These reactive functional groups provide opportunities for chemical modifications to produce derivatives with potentially enhanced biological activities .

The compound responds positively to the Lieberman-Buchard test, a characteristic reaction for triterpenes, producing a specific color change that aids in its identification during phytochemical screening .

Natural Sources and Occurrence

Olean-12-ene-3,11-dione has been isolated from several plant species, primarily within specific genera known for their rich triterpenoid content.

Plant Sources

The compound has been identified in:

  • Euonymus laxiflorus (Celastraceae family)

  • Canarium zeylanicum

  • Euonymus hederaceus

The Celastraceae family, in particular, is known for producing a diverse array of triterpenoids with various biological activities. Plants in this family have been used in traditional medicine in several cultures, which has prompted phytochemical investigations leading to the discovery of compounds like Olean-12-ene-3,11-dione .

Distribution in Plant Parts

Olean-12-ene-3,11-dione is predominantly found in the roots and stems of its source plants, with concentration varying based on plant species, growth conditions, geographical location, and seasonal factors. The compound is part of the plant's secondary metabolism, potentially serving protective functions against herbivores or microbial attacks.

Isolation and Characterization Methods

The isolation and structural elucidation of Olean-12-ene-3,11-dione involve sophisticated analytical techniques that have evolved over time.

Extraction and Isolation Techniques

The typical procedure for isolating Olean-12-ene-3,11-dione from plant material involves:

  • Initial extraction of plant material (roots or stems) using solvents such as methanol or ethanol

  • Liquid-liquid partitioning of the extract, typically between ethyl acetate and water

  • Further fractionation using column chromatography techniques

  • Final purification through high-performance liquid chromatography (HPLC)

This multi-step process allows for the separation of Olean-12-ene-3,11-dione from other plant constituents, yielding the pure compound for characterization and biological testing.

Spectroscopic Characterization

The structural elucidation of Olean-12-ene-3,11-dione has been accomplished through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional techniques (¹H-¹H COSY, HMQC, HMBC) have been employed to establish the complete structural assignment of the compound

  • Mass Spectrometry (MS): Particularly ESI-MS, which has confirmed the molecular formula (C₃₀H₄₆O₂) through accurate mass determination

  • Infrared (IR) Spectroscopy: Revealing characteristic absorptions for ketone functionalities

Spectroscopic Data

NMR Spectral Assignments

The complete ¹H and ¹³C NMR assignments for Olean-12-ene-3,11-dione have been established through detailed spectroscopic analysis, correcting previous literature data.

Key NMR Features

  • ¹H NMR Highlights:

    • Eight angular methyl group signals at δ 1.07, 1.10, 1.27, 1.18, 1.37, 0.85, 0.91, and 0.89 ppm

    • A characteristic olefinic proton signal at δ 5.62 ppm (s) corresponding to H-12

  • ¹³C NMR Distinctive Signals:

    • Carbonyl carbon signals at δ 217.4 (C-3) and 199.7 (C-11)

    • Olefinic carbon signals at δ 128.3 (C-12) and 171.3 (C-13)

    • Eight methyl carbon signals, characteristic of the oleanane skeleton

These spectroscopic data are crucial for confirming the structure of Olean-12-ene-3,11-dione and distinguishing it from related triterpenoids.

Biological Activities

Olean-12-ene-3,11-dione, like many triterpenoids, exhibits various biological activities that make it a compound of interest for potential pharmaceutical applications.

Research Studies and Findings

Several significant research studies have focused on Olean-12-ene-3,11-dione, contributing to our understanding of its structure, occurrence, and potential applications.

Structural Elucidation Studies

A pivotal study published in 2005 provided the complete ¹H and ¹³C chemical shift assignments of Olean-12-ene-3,11-dione through conventional 1D NMR and 2D shift-correlated NMR experiments using ¹H-¹H COSY, HMQC, and HMBC techniques. This research corrected previous assignments in the literature and established a reliable spectroscopic profile for the compound .

Comparative Studies with Related Compounds

Research has also compared Olean-12-ene-3,11-dione with structurally similar compounds such as 28-hydroxyolean-12-ene-3,11-dione. These comparative studies have revealed important structure-activity relationships and provided insights into how minor structural modifications affect physical properties and biological activities .

Comparison with Related Triterpenoids

Olean-12-ene-3,11-dione shares structural similarities with several other oleanane triterpenoids but possesses distinctive features that set it apart.

Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Structural Differences from Olean-12-ene-3,11-dione
28-Hydroxyolean-12-ene-3,11-dioneC₃₀H₄₆O₃Additional hydroxyl group at C-28 position
α-AmyrinC₃₀H₅₀OHas hydroxyl group at C-3 instead of ketone; no ketone at C-11
β-AmyrinC₃₀H₅₀OHas hydroxyl group at C-3 instead of ketone; no ketone at C-11
Oleanolic acidC₃₀H₄₈O₃Carboxyl group at C-28; hydroxyl at C-3 instead of ketone

This structural comparison highlights the unique combination of functional groups in Olean-12-ene-3,11-dione, which may contribute to its specific biological activities and physicochemical properties .

Synthetic Approaches

While Olean-12-ene-3,11-dione is primarily obtained from natural sources, synthetic approaches have been developed for its preparation and for creating derivatives with enhanced properties.

Synthesis Methods

The synthesis of Olean-12-ene-3,11-dione typically involves:

  • Starting with precursor compounds such as α-amyrin or β-amyrin

  • Performing selective oxidation reactions using reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC)

  • Purification through chromatographic techniques

These synthetic approaches allow for the production of Olean-12-ene-3,11-dione in laboratory settings, although commercial production still primarily relies on extraction from natural sources.

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